molecular formula C6H8N2O2S B3103599 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1445950-78-6

5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid

Cat. No. B3103599
CAS RN: 1445950-78-6
M. Wt: 172.21
InChI Key: FQXHCVGEIKERNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .

Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

1,3,4-Thiadiazole and its derivatives, including compounds like 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid, are recognized for their broad pharmacological potential due to their wide possibility for chemical modification. These compounds have been identified as crucial pharmacophore scaffolds within medicinal chemistry, offering diverse biological activities. The heterocyclic systems based on 1,3,4-thiadiazole have been established as main structural components in biological agents exhibiting antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their combination with various heterocycles often leads to a synergistic effect, making these scaffolds significant for the construction of new drug-like molecules (Lelyukh, 2019).

Antimicrobial and Anti-inflammatory Properties

The 1,3,4-thiadiazole derivatives have shown extensive pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. These activities are attributed to the presence of the toxophoric N2C2S moiety, highlighting the importance of 1,3,4-thiadiazole in the development and design of new drugs. This review emphasizes the significance of these derivatives in medicinal chemistry due to their broad spectrum of biological activities (Mishra et al., 2015).

Synthetic Pathways and Organic Optoelectronics

Research into the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, related to the core structure of this compound, demonstrates their powerful synthetic potential. These compounds are utilized in the synthesis of various heterocyclic compounds such as 1-benzofurans, indoles, 1-benzothiophenes, and their complex derivatives. This versatility underscores their importance in both synthetic organic chemistry and the development of materials for organic optoelectronics (Petrov & Androsov, 2013).

Biocatalyst Inhibition by Carboxylic Acids

While not directly mentioning this compound, studies on the inhibition of biocatalysts by carboxylic acids provide valuable insights into the interaction between carboxylic acid derivatives and microbial processes. Understanding these mechanisms can aid in the development of more robust microbial strains for industrial applications, highlighting the relevance of carboxylic acid derivatives in biotechnological research (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it exerts its effects at the molecular level. This can involve interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

5-propan-2-ylthiadiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3(2)5-4(6(9)10)7-8-11-5/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXHCVGEIKERNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid
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